2-Chloro-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole
Overview
Description
2-Chloro-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of a chloro group, a trifluoromethyl group, and a phenoxy group attached to a thiazole ring
Scientific Research Applications
2-Chloro-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Agrochemicals: The compound is used as an intermediate in the synthesis of pesticides and herbicides.
Materials Science: It is explored for its potential use in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
Target of Action
Thiazole ring compounds have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s known that the trifluoromethyl group (-cf3) attached to a tertiary stereogenic center in a hetero aliphatic ring can improve drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Pharmacokinetics
The presence of the trifluoromethyl group can potentially influence these properties, as it has been shown to increase the potency of certain drugs .
Result of Action
It’s known that the inclusion of a -cf3 group in the para-position of the phenolic ring can increase the potency for inhibiting 5-hydroxytryptamine (5-ht) uptake by 6-fold, when compared to the corresponding non-fluorinated analog .
Safety and Hazards
Future Directions
The compound is an intermediate in the synthesis of the second generation of neonicotinoid insecticides, which are attracting attention in the pesticide industry due to their lower usage, broader insecticidal spectrum, and higher safety . It is used in the synthesis of thiamethoxam, thiacloprid, and clothianidin . These insecticides not only have preventive effects on above-ground and underground pests, but can also treat stems, soil, and seeds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorothiazole with 3-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chloro group or modify the thiazole ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazoles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated thiazoles or modified thiazole rings.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)aniline
- 4-Chloro-3,5-dinitrobenzotrifluoride
Uniqueness
2-Chloro-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazole is unique due to the combination of its thiazole ring, chloro group, and trifluoromethyl group, which confer distinct chemical and biological properties. The presence of the phenoxy group further enhances its versatility in various applications.
Properties
IUPAC Name |
2-chloro-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NOS/c12-10-16-5-9(18-10)6-17-8-3-1-2-7(4-8)11(13,14)15/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFWBSKXQQQKOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CN=C(S2)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201205120 | |
Record name | 2-Chloro-5-[[3-(trifluoromethyl)phenoxy]methyl]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339018-43-8 | |
Record name | 2-Chloro-5-[[3-(trifluoromethyl)phenoxy]methyl]thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339018-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-[[3-(trifluoromethyl)phenoxy]methyl]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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